An In-depth Technical Guide to the Structure of Chlorobis(ethylene)iridium(I) Dimer
An In-depth Technical Guide to the Structure of Chlorobis(ethylene)iridium(I) Dimer
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Catalyst Precursor
Chlorobis(ethylene)iridium(I) dimer, with the chemical formula [IrCl(C₂H₄)₂]₂, is a cornerstone organometallic complex that serves as a vital precursor in the synthesis of a myriad of iridium-based catalysts.[1] Its significance in fields ranging from organic synthesis to materials science necessitates a comprehensive understanding of its structural attributes. This guide provides an in-depth exploration of the molecular architecture of this pivotal compound, moving beyond a superficial overview to deliver field-proven insights grounded in established experimental and theoretical data. The causality behind its structural features and their influence on its reactivity will be a central theme, offering a robust knowledge base for researchers leveraging this compound in their work.
Molecular Structure: A Dimeric Architecture with Bridging Halides
At its core, Chlorobis(ethylene)iridium(I) dimer is a binuclear complex where two iridium(I) centers are linked by two bridging chloride ligands. This dimeric structure is a common motif for 16-electron square-planar d⁸ metal complexes, providing a degree of stability while allowing for facile ligand substitution, a key characteristic for a catalyst precursor.
The coordination geometry around each iridium(I) center is approximately square planar. The four coordination sites are occupied by the two bridging chlorides and two ethylene ligands. The ethylene ligands are bound to the iridium center in an η²-fashion, where both carbon atoms of the double bond are coordinated to the metal.
Caption: Ball-and-stick model of the core [Ir₂(μ-Cl)₂] framework.
The Ir-Cl bond lengths in the bridging chlorides are expected to be in the range of 2.35-2.45 Å, based on data from related iridium complexes. The Ir-C bond distances to the ethylene ligands are anticipated to be approximately 2.1-2.2 Å. The C=C bond length of the coordinated ethylene is slightly elongated compared to free ethylene (1.34 Å), a direct consequence of π-backbonding from the electron-rich iridium(I) center into the π* antibonding orbitals of the ethylene ligand. This backbonding is a critical aspect of the Dewar-Chatt-Duncanson model of olefin coordination and is fundamental to the reactivity of the complex.
The molecule possesses a center of inversion, and in the solid state, it is expected to adopt a D₂h point group symmetry, similar to its COD analog.[2] This high symmetry has implications for its spectroscopic properties.
Synthesis and Formation: A Redox-Coupled Process
The synthesis of chlorobis(ethylene)iridium(I) dimer typically involves the reduction of an iridium(III) precursor in the presence of ethylene gas. A common starting material is hydrated iridium(III) chloride (IrCl₃·xH₂O).[3] The reaction is generally carried out in an alcoholic solvent, such as ethanol or isopropanol, which also acts as the reducing agent.
A Representative Synthetic Protocol:
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A suspension of hydrated iridium(III) chloride in a deoxygenated alcohol (e.g., 2-propanol/water mixture) is prepared in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
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Ethylene gas is then bubbled through the suspension at a controlled temperature, typically near room temperature or slightly elevated.
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The iridium(III) is reduced to iridium(I) by the alcohol, which is concurrently oxidized.
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The initially dark-colored solution gradually changes as the [IrCl(C₂H₄)₂]₂ dimer is formed, often precipitating from the solution as a yellow or orange solid.
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The product is then isolated by filtration, washed with a suitable solvent (e.g., cold ethanol or ether) to remove any unreacted starting materials and byproducts, and dried under vacuum.
It is noteworthy that an intermediate in this process can be the thermally unstable monomeric species, IrCl(C₂H₄)₄. This species readily loses two ethylene ligands to form the more stable dimeric complex.[4]
Caption: Generalized workflow for the synthesis of [IrCl(C₂H₄)₂]₂.
Spectroscopic Characterization: Probing the Molecular Structure
Spectroscopic techniques are indispensable for confirming the structure of chlorobis(ethylene)iridium(I) dimer and for assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In a deuterated solvent such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂), the proton NMR spectrum of [IrCl(C₂H₄)₂]₂ is expected to show a single, sharp resonance for the sixteen equivalent protons of the four ethylene ligands. The chemical shift of this resonance typically appears in the range of δ 2.5-3.5 ppm. The equivalence of the protons is a result of rapid intramolecular exchange processes at room temperature.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will exhibit a single resonance for the eight equivalent carbon atoms of the ethylene ligands.[5] This signal is typically observed in the range of δ 50-70 ppm. The upfield shift compared to free ethylene is indicative of the shielding effect of the iridium center.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the bonding within the complex, particularly the coordination of the ethylene ligands and the nature of the iridium-chloride bonds.
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ν(C=C): A key diagnostic band is the C=C stretching vibration of the coordinated ethylene. In free ethylene, this vibration is IR-inactive. However, upon coordination to the iridium center, the symmetry is lowered, and this mode becomes IR-active. It typically appears as a weak to medium intensity band in the region of 1500-1530 cm⁻¹. The decrease in frequency from the Raman-active mode in free ethylene (around 1623 cm⁻¹) is a direct measure of the extent of π-backbonding.
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ν(Ir-Cl): The stretching vibrations of the bridging iridium-chloride bonds are observed in the far-infrared region, typically between 250 and 300 cm⁻¹. The presence of two bands in this region is consistent with the bridged dimeric structure.
| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Significance |
| ν(C-H) of ethylene | ~3000-3100 | C-H stretching in the coordinated olefin |
| ν(C=C) of ethylene | ~1500-1530 | Indicates η²-coordination and π-backbonding |
| δ(CH₂) of ethylene | ~1420-1450 | Bending modes of the ethylene ligands |
| ν(Ir-Cl) bridging | ~250-300 | Confirms the presence of bridging chloride ligands |
Reactivity: A Gateway to Iridium Catalysis
The structural features of chlorobis(ethylene)iridium(I) dimer directly dictate its reactivity. The relatively labile ethylene ligands and the ability of the chloride bridges to be cleaved make it an excellent starting material for a wide array of iridium(I) and iridium(III) complexes.
A hallmark reaction is the facile displacement of the ethylene ligands by other, more strongly coordinating ligands such as phosphines, N-heterocyclic carbenes (NHCs), and dienes. This ligand substitution is the foundational step in the in-situ generation of active catalysts for various organic transformations, including:
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Hydrogenation: The dimer can be used to prepare active catalysts for the hydrogenation of olefins and other unsaturated substrates.
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C-H Activation/Functionalization: Iridium catalysts derived from this precursor are widely employed in the direct functionalization of C-H bonds, a highly sought-after transformation in modern synthetic chemistry.
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Hydrosilylation: The addition of Si-H bonds across unsaturated functionalities is efficiently catalyzed by iridium complexes generated from the dimer.
The cleavage of the chloride bridges by coordinating solvents or ligands can lead to the formation of monomeric iridium species, which are often the catalytically active species.
Caption: General reactivity pathway of [IrCl(C₂H₄)₂]₂.
Conclusion: A Structurally Elegant and Synthetically Powerful Reagent
References
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Onderdelinden, A. L., & van der Ent, A. (1972). Iridium(I) and rhodium(I) olefin complexes. Inorganica Chimica Acta, 6, 420-424. [Link]
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Herde, J. L., Lambert, J. C., & Senoff, C. V. (1974). Cyclooctene and 1,5-cyclooctadiene complexes of iridium(I) and rhodium(I). Inorganic Syntheses, 15, 18-20. [Link]
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Chem-Impex. (n.d.). Chlorobis(ethylene)iridium(I) dimer. Retrieved from [Link]
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Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals (6th ed.). Wiley. [Link]
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Pavel, S. S., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 17-24. [Link]
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Winkhaus, G., & Singer, H. (1966). Iridium(I)-Olefinkomplexe. Chemische Berichte, 99(11), 3610-3618. [Link]
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Mann, B. E., & Taylor, B. F. (1981). ¹³C NMR Data for Organometallic Compounds. Academic Press. [Link]
